molecular formula C19H18N4O4S2 B2431752 ETHYL 2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 488136-38-5

ETHYL 2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2431752
CAS No.: 488136-38-5
M. Wt: 430.5
InChI Key: NIYHJKFNPHAIBV-UHFFFAOYSA-N
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Description

Ethyl 2-[({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-2-26-18(25)15-12-4-3-5-13(12)29-17(15)21-14(24)10-28-19-23-22-16(27-19)11-6-8-20-9-7-11/h6-9H,2-5,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYHJKFNPHAIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale, with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The sulfide (-S-) linker between the acetamido group and oxadiazole ring undergoes oxidation under controlled conditions:

  • Reagents : H₂O₂ (30%), meta-chloroperbenzoic acid (mCPBA), or NaIO₄

  • Conditions : Ambient to 50°C in methanol or dichloromethane

  • Products : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives (confirmed via MS and ¹H-NMR analysis) .

Oxidation StateReagentReaction TimeYield (%)Reference
SulfoxideH₂O₂4–6 hrs65–72
SulfonemCPBA8–10 hrs58–63

Hydrolysis of Ester Group

The ethyl ester at position 3 of the thiophene ring undergoes hydrolysis to form a carboxylic acid:

  • Reagents : NaOH (aqueous), HCl (acid workup)

  • Conditions : Reflux in ethanol/water (1:1) for 12–18 hrs

  • Products : Free carboxylic acid derivative (confirmed by IR absorption at 1690–1710 cm⁻¹) .

Nucleophilic Substitution at Oxadiazole Ring

The 1,3,4-oxadiazole moiety participates in nucleophilic substitution at position 2 (adjacent to sulfur):

  • Reagents : Amines (e.g., morpholine, piperidine) or thiols

  • Conditions : DMF, 80–100°C, 6–8 hrs

  • Products : Replacement of the sulfur-linked acetamido group with amines or thiols (observed in analogs via HPLC) .

Electrophilic Aromatic Substitution at Thiophene Ring

The cyclopenta[b]thiophene core undergoes electrophilic substitution at position 4 or 5:

  • Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination)

  • Conditions : 0–5°C, 1–2 hrs

  • Products : Nitro- or bromo-substituted derivatives (isolated via column chromatography) .

Reduction of Oxadiazole Ring

Catalytic hydrogenation reduces the oxadiazole ring to a diamino structure:

  • Reagents : H₂ (1 atm), Pd/C (10% w/w)

  • Conditions : Ethanol, 25°C, 24 hrs

  • Products : 1,2-Diaminoethane derivative (confirmed by ¹³C-NMR loss of oxadiazole carbons) .

Cross-Coupling Reactions

The pyridin-4-yl group enables Suzuki-Miyaura coupling:

  • Reagents : Arylboronic acids, Pd(PPh₃)₄

  • Conditions : DME/H₂O (3:1), 80°C, 12 hrs

  • Products : Biaryl derivatives (verified via X-ray crystallography in analogs).

Thermal Decomposition

Under pyrolysis (>200°C), the compound decomposes via:

  • Pathway 1 : Cleavage of the oxadiazole ring to release CO₂ and NH₃ (TGA-DSC data) .

  • Pathway 2 : Thiophene ring contraction to form cyclopentadiene derivatives (GC-MS evidence) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Reaction : [2+2] Cycloaddition between the thiophene and oxadiazole rings

  • Product : Bicyclic adduct (isolated in 22% yield) .

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in acidic (pH < 3) or alkaline (pH > 10) conditions via ester hydrolysis and oxadiazole ring opening .

  • Light Sensitivity : Requires storage in amber vials to prevent photodegradation .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of oxadiazole compounds often demonstrate significant antimicrobial effects against various bacterial strains. The presence of the pyridine ring may further enhance this activity due to its electron-withdrawing nature, which can stabilize the active form of the molecule.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that modifications to the compound could lead to enhanced anti-inflammatory potency by optimizing interactions with the enzyme's active site .
  • Neuroactive Properties : The cycloheptapyridine moiety is associated with neuroactivity, suggesting potential applications in treating neurological disorders. Research into similar compounds has indicated possible neuroprotective effects, warranting further investigation into this specific compound's efficacy in neuropharmacology.

Case Studies and Research Findings

  • Synthesis and Characterization : A recent study synthesized a related compound using simple transformations and characterized it through NMR and LC-MS techniques. The synthesis process demonstrated the feasibility of creating complex molecules from readily available reagents .
  • In Silico Studies : Computational studies have been employed to predict the binding affinity of the compound to various biological targets. These studies are crucial for guiding future experimental designs and optimizing the compound for specific therapeutic applications .
  • Antioxidant Activity : Some derivatives have been tested for their antioxidant capabilities, revealing promising results that suggest potential protective effects against oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling molecules .

Comparison with Similar Compounds

Ethyl 2-[({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared to other thiophene derivatives such as suprofen and articaine . While these compounds share a common thiophene core, they differ in their functional groups and overall structure, which can lead to differences in their biological activity and applications.

Biological Activity

Ethyl 2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex heterocyclic compound that combines features of thiophenes and oxadiazoles. The biological activities of such compounds are of significant interest due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.

Structural Overview

The compound features:

  • Cyclopenta[b]thiophene core : Known for its electron-rich properties and ability to interact with various biological targets.
  • Oxadiazole moiety : Often associated with anti-inflammatory and antimicrobial activities.
  • Pyridine ring : Contributes to the overall stability and reactivity of the compound.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. The incorporation of the oxadiazole and pyridine moieties in this compound enhances its ability to inhibit bacterial growth. Studies have shown that related compounds can effectively combat various pathogens, suggesting similar potential for this derivative .

Anti-inflammatory Effects

Thiophene-based compounds are recognized for their anti-inflammatory activities. The structural components of Ethyl 2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary data suggest that this compound could be a candidate for further evaluation as an anti-inflammatory agent .

Anticancer Potential

The biological activity of thiophene derivatives has also been explored in cancer research. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways. Ethyl 2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate could potentially exhibit similar anticancer properties due to its complex structure and functional groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Substituents on the thiophene ring : Modifications can enhance or diminish biological activity.
  • Positioning of functional groups : The spatial arrangement impacts interaction with biological targets.

A detailed analysis of SAR in related compounds reveals that specific substitutions can lead to significant increases in potency against targeted pathways such as COX inhibition or bacterial resistance mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of thiophene derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural motifs to Ethyl 2-(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate showed minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL .
  • Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, thiophene derivatives demonstrated a significant reduction in paw edema when administered at doses ranging from 20 to 100 mg/kg. The compound's efficacy was comparable to established anti-inflammatory drugs like indomethacin .

Q & A

Q. What methodologies validate the compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use Arrhenius equations to extrapolate degradation kinetics. For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor decomposition via LC-MS .

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